N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c21-16-7-3-1-5-14(16)10-23-18-9-20(26-13-25-18)28-12-19(27)24-11-15-6-2-4-8-17(15)22/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKGNTZJNODFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrimidine derivative.
Thioacetamide formation: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives under controlled conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) in the molecule undergoes oxidation under controlled conditions.
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before further oxidation to sulfones .
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Applications : Sulfone derivatives show enhanced binding affinity in enzyme inhibition studies compared to parent compounds .
Nucleophilic Substitution
The pyrimidine ring and chlorobenzyl groups participate in nucleophilic substitutions.
Pyrimidine Ring Substitution
The 4-position of the pyrimidine ring is reactive due to electron-withdrawing effects from adjacent substituents.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C, 12h | 4-Amino-pyrimidine derivatives | 60–75% |
| Thiols | Et₃N, THF, RT, 6h | Disulfide-linked analogs | 45–50% |
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SAR Note : Substitution at the 4-position modulates biological activity; amino derivatives exhibit improved solubility .
Chlorobenzyl Group Reactivity
The chlorine atoms on the benzyl groups are susceptible to displacement.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaN₃, DMSO | 100°C, 24h | Azide-functionalized derivative | Ortho > Para |
| R-OH (alcohols) | CuI, K₃PO₄, 110°C | Ether-linked analogs | 70–80% |
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Catalytic Efficiency : Copper-mediated reactions show higher regioselectivity for ortho-substitution .
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Rate Constant (k, h⁻¹) |
|---|---|---|---|
| 2M HCl, reflux | H₂O, HCl | Carboxylic acid derivative | 0.12 ± 0.03 |
| 1M NaOH, RT | NaOH, EtOH | Sodium carboxylate | 0.08 ± 0.01 |
Cross-Coupling Reactions
The thioether and pyrimidine groups enable participation in metal-catalyzed couplings.
| Reaction Type | Catalysts/Conditions | Product | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-pyrimidine hybrids | Anticancer screening |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl derivatives | Kinase inhibition |
-
Optimization Notes :
Computational Reactivity Predictions
DFT studies highlight key reactive sites:
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.34 | Susceptibility to electrophilic attack |
| LUMO Energy | -1.89 | Predisposition to nucleophilic addition |
| Fukui Index (S atom) | 0.45 | Confirms sulfur as primary reactive site |
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Molecular Dynamics : Simulations suggest the thioether group adopts a bent conformation, enhancing accessibility for oxidation .
Biological Activity Post-Modification
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
| Derivative Type | IC₅₀ (μM) vs Target | Improvement vs Parent Compound |
|---|---|---|
| Sulfone | 0.45 ± 0.12 (EGFR Kinase) | 12-fold |
| 4-Amino-pyrimidine | 1.2 ± 0.3 (α-Glucosidase) | 8-fold |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions that integrate various chemical moieties. The compound features a pyrimidine ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Key Synthetic Steps:
- Formation of the Thioamide Linkage : The thioamide functional group is crucial for the biological activity of the compound, enhancing its interaction with target proteins.
- Pyrimidine Derivation : The incorporation of a pyrimidine moiety contributes to the compound's pharmacological profile, as pyrimidines are often associated with nucleic acid metabolism.
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.71 | Induction of apoptosis |
| DU145 (prostate cancer) | 3.45 | Cell cycle arrest |
| A375 (melanoma) | 4.20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability across multiple lines, with the MCF-7 line showing the highest sensitivity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound, revealing that it effectively inhibited growth in both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s dual 2-chlorobenzyl groups contrast with single aromatic/heterocyclic substituents in analogs (e.g., 4-methoxybenzyl in , pyrazine in ). This design may improve target selectivity or pharmacokinetics due to increased steric bulk and lipophilicity.
- Synthetic Complexity : High-yield analogs like ’s 4a (90.2% yield) utilize straightforward alkylation of thiopyrimidines, whereas dual substitutions (as in the target) may require multi-step protocols.
Biological Activity
N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine core linked to a thioacetamide moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of pyrimidine derivatives with thioacetamide in the presence of suitable catalysts. The presence of chlorine substituents on the benzyl ring is believed to influence the compound's interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(2-chlorobenzyl)-2-thioacetamide | 3.12 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism, which are common pathways for pyrimidine-based antimicrobials .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits promising anticancer properties. For example, derivatives with similar structural features have been tested against human breast cancer cells with notable results:
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| N-(2-chlorobenzyl)-2-thioacetamide | 18 | MCF-7 (human breast cancer) |
| Control (Olaparib) | 57.3 | MCF-7 |
These findings suggest that the compound may act as a PARP inhibitor, enhancing apoptosis in cancer cells .
Case Studies
- Antibacterial Activity : A study evaluated a series of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(2-chlorobenzyl)-2-thioacetamide had MIC values comparable to established antibiotics, suggesting potential for development as new antibacterial agents .
- Anticancer Efficacy : Research focused on the interactions of similar compounds with PARP1 revealed that they could inhibit the enzyme's activity significantly, leading to increased cell death in cancer models. This positions N-(2-chlorobenzyl)-2-thioacetamide as a candidate for further investigation in oncology .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-chlorobenzyl)-2-thioacetamide can be influenced by various structural modifications:
- Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Thio Group : The thioacetamide moiety is critical for activity, potentially facilitating interactions with thiol-containing biomolecules.
Q & A
Basic: What are the key synthetic routes for N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrimidine core via condensation of chlorobenzylamine derivatives with thiourea or cyanamide under alkaline conditions.
- Step 2: Thioether linkage formation between the pyrimidine intermediate and a chlorobenzyl-substituted thioacetamide group using coupling agents like EDCI or DCC.
- Optimization: Critical parameters include solvent choice (e.g., dimethylformamide for polar intermediates, dichloromethane for non-polar steps), reaction temperatures (60–100°C for cyclization), and catalysts (e.g., triethylamine for deprotonation). Monitoring via TLC or HPLC ensures intermediate purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent connectivity and regiochemistry, with aromatic protons (6.5–8.0 ppm) and acetamide carbonyl signals (~170 ppm) as key markers .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 349.7954) and detects isotopic patterns for chlorine atoms .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, correlations between the thioacetamide sulfur and pyrimidine protons clarify regiochemistry .
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., ’s thiazine derivatives) to identify expected chemical shifts for chlorobenzyl and pyrimidine moieties .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts, helping validate experimental data .
Advanced: What strategies address low bioactivity in initial screenings for this compound?
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replacing 2-chlorobenzyl with 3-chloro or methoxy groups) to enhance target binding. highlights improved activity in fluorobenzyl analogs .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in ’s benzo[d][1,3]dioxole derivatives .
- Targeted Assays: Use molecular docking (e.g., AutoDock Vina) to identify potential enzyme targets (e.g., kinases) and refine screening protocols .
Basic: What are common chemical reactions involving the thioacetamide group in this compound?
- Nucleophilic Substitution: The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts, useful for further functionalization .
- Oxidation: Hydrogen peroxide or mCPBA oxidizes the thioether to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity .
- Reductive Cleavage: Zn/HCl cleaves the C–S bond, enabling modular synthesis of pyrimidine intermediates .
Advanced: How can solvent systems and catalysts be optimized for regioselective functionalization of the pyrimidine ring?
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SNAr reactions at electron-deficient pyrimidine positions, while non-polar solvents (e.g., toluene) reduce side reactions .
- Catalyst Screening: Copper(I) iodide or Pd(PPh3)4 enhances cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl group introduction) .
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves regioselectivity in heterocyclic functionalization .
Basic: What stability issues arise under different storage conditions, and how can they be mitigated?
- Light Sensitivity: UV exposure degrades the thioacetamide group; store in amber vials at –20°C .
- Hydrolysis: Susceptibility to moisture requires anhydrous storage (e.g., desiccators with silica gel) .
- Oxidative Degradation: Inert atmosphere (N2/Ar) prevents sulfoxide formation during long-term storage .
Advanced: How should researchers evaluate contradictory bioactivity data across different assay models?
- Dose-Response Curves: Compare IC50 values in cell-based vs. enzyme assays to identify off-target effects (e.g., ’s thienopyrimidine analogs show variability in kinase inhibition) .
- Metabolic Stability Testing: Use liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated) explains discrepancies between in vitro and in vivo results .
- Orthogonal Assays: Validate findings with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
